molecular formula C9H18N2O5 B15190516 Hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, 2-hydroxyethyl ester CAS No. 96804-44-3

Hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, 2-hydroxyethyl ester

Cat. No.: B15190516
CAS No.: 96804-44-3
M. Wt: 234.25 g/mol
InChI Key: QDFFRZYXPKETIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, 2-hydroxyethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a hydrazinecarboxylic acid moiety and a 2-hydroxyethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, 2-hydroxyethyl ester typically involves multiple steps. One common method includes the reaction of hydrazinecarboxylic acid with 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl- in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, 2-hydroxyethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

Hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, 2-hydroxyethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound can be used in the study of enzyme mechanisms and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, 2-hydroxyethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Hydrazinecarboxylic acid derivatives: These compounds share a similar core structure but differ in their functional groups.

    Ester compounds: Compounds with ester groups that exhibit similar reactivity and applications.

Uniqueness

Hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, 2-hydroxyethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

96804-44-3

Molecular Formula

C9H18N2O5

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 3-[dimethylamino(2-hydroxyethoxycarbonyl)amino]propanoate

InChI

InChI=1S/C9H18N2O5/c1-10(2)11(5-4-8(13)15-3)9(14)16-7-6-12/h12H,4-7H2,1-3H3

InChI Key

QDFFRZYXPKETIT-UHFFFAOYSA-N

Canonical SMILES

CN(C)N(CCC(=O)OC)C(=O)OCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.